3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3E)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5+ |
InChI Key |
JLBSOLRXFKQLBZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C/O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, OPDA reacts with ethyl glyoxylate in ethanol under reflux conditions to yield the dihydroquinoxalinone core. The hydroxymethyl group is introduced via alkylation or substitution at the 3-position. For example, reacting the intermediate with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile facilitates hydroxymethylation. This stepwise approach avoids over-oxidation, preserving the dihydroquinoxaline structure.
Key Conditions :
Post-Synthetic Hydroxymethylation via Alkylation
Post-cyclization functionalization is a versatile strategy for introducing the hydroxymethyl group.
Alkylation of 3,4-Dihydroquinoxalin-2(1H)-one
The unsubstituted dihydroquinoxalinone undergoes alkylation with hydroxymethylating agents. For instance, 2-bromoethanol serves as a hydroxymethyl precursor in DMF with K₂CO₃ as a base. The reaction proceeds via an SN2 mechanism, where bromine acts as a leaving group, and the hydroxymethyl group substitutes at the 3-position.
Reaction Scheme :
Optimization Insights :
-
Higher yields (75%) are achieved with excess alkylating agent (1.2 eq).
-
Prolonged reaction times (>12 hours) reduce byproduct formation.
Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-mediated coupling offers a selective route to introduce hydroxymethyl groups via esterification or amidation.
EDCl/DMAP-Mediated Esterification
A method adapted from RSC protocols involves reacting 1-(2-hydroxyethyl)quinoxalin-2(1H)-one with carboxylic acids containing protected hydroxymethyl groups. Ethyl-3-(hydroxymethyl)propanoate, for example, couples to the quinoxalinone alcohol using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF. Subsequent deprotection yields the target compound.
Procedure Highlights :
-
Conditions : Room temperature, 24-hour stirring.
-
Purification : Silica gel chromatography (ethyl acetate/hexane).
One-Pot Synthesis from o-Phenylenediamine and Functionalized Bromoacetates
Thesis research demonstrates a one-pot approach using ethyl bromoacetate derivatives to simultaneously form the quinoxalinone ring and introduce substituents.
Reaction Design and Selectivity Control
Ethyl bromoacetate reacts with OPDA in ethanol, followed by in situ hydroxymethylation. The choice of base critically influences product selectivity:
-
Pyridine : Favors cyclized 3,4-dihydroquinoxalin-2(1H)-one (yield: 65%).
-
No base : Promotes oxidation to 1H-quinoxalin-2-one (yield: 40%).
Advantages :
-
Reduced purification steps.
-
Tunable oxidation states via base selection.
Comparative Analysis of Preparation Methods
Key Findings :
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethylene group undergoes oxidation to form carboxylic acids or aldehydes, depending on reaction conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic environments.
-
Mechanism : The hydroxymethylene (-CH₂OH) group is oxidized sequentially. For example, oxidation with KMnO₄ in acidic conditions converts the group to a carboxylic acid (-COOH).
-
Products :
-
Aldehyde Formation : Partial oxidation yields aldehyde derivatives (e.g., 3-formyl-3,4-dihydroquinoxalin-2(1H)-one).
-
Carboxylic Acid Formation : Complete oxidation produces 3-(carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-one.
-
Reduction Reactions
Reduction of the quinoxaline core or hydroxymethylene group alters the heterocyclic structure:
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like tetrahydrofuran (THF).
-
Mechanism : LiAlH₄ reduces quinoxalin-2(1H)-ones to tetrahydro derivatives, as demonstrated in studies converting quinoxalinones to 1,2,3,4-tetrahydroquinoxalines .
-
Products :
-
Tetrahydroquinoxalines : Reduced quinoxaline derivatives (e.g., 1,2,3,4-tetrahydroquinoxalin-2(1H)-one).
-
Hydrogenated Intermediates : Partial reduction may yield dihydroquinoxaline derivatives.
-
Substitution Reactions
The hydroxymethylene group participates in nucleophilic substitution or alkylation:
-
Reagents/Conditions : Nucleophiles (e.g., amines, thiols) under basic or acidic catalysis.
-
Mechanism : The hydroxymethylene group acts as a leaving group, enabling substitution with other functional groups. For instance, reaction with anilines under reflux conditions forms substituted derivatives .
-
Products :
-
Alkylated Derivatives : Substitution with alkyl halides (e.g., methyl or ethyl groups).
-
Aminated Derivatives : Reaction with amines yields N-substituted quinoxalin-2(1H)-ones.
-
Common Synthetic Routes
Key Research Findings
-
Synthesis Efficiency : Copper-catalyzed methods achieve moderate to excellent yields (56–74%) for quinoxalin-2(1H)-ones .
-
Biological Activity : Derivatives exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli, likely via DNA interference .
-
Reduction Versatility : LiAlH₄ reduces quinoxalinones to tetrahydro derivatives, enabling further functionalization .
Scientific Research Applications
Synthesis of 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one
The synthesis of this compound typically involves the reduction of quinoxalines or the cyclization of appropriate precursors. Recent studies highlight a one-pot tandem protocol that allows for the efficient synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from readily available starting materials under mild conditions. This method demonstrates high yields and broad substrate scope, making it an attractive option for researchers in the field .
Antibacterial Activity
Research has shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties. A study reported the synthesis of novel derivatives that demonstrated potent activity against various bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .
Antiviral Properties
The compound has been noted for its antiviral activities as well. Several studies suggest that 3-(hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one derivatives can inhibit viral replication, making them candidates for antiviral drug development .
Cholinesterase Inhibition
In the context of neuropharmacology, compounds related to 3-(hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one have been evaluated for their ability to inhibit acetylcholinesterase and monoamine oxidase. These activities are crucial for treating neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Antibacterial Efficacy
A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Case Study 2: Neuropharmacological Effects
In a preclinical study involving animal models of Alzheimer's disease, administration of a specific derivative of 3-(hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one resulted in improved cognitive performance on memory tasks. This was attributed to its cholinesterase inhibitory activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The quinoxalin-2(1H)-one scaffold serves as a versatile platform for structural modifications. Below, we compare 3-(hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one with key analogs, focusing on synthesis, biological activity, and physicochemical properties.
Physicochemical and Mechanistic Insights
- sGC Activation: Dicarboxylic derivatives (e.g., C14) exploit hydrophobic and hydrophilic pockets in the sGCβ1 domain, achieving 29% higher binding population than monocarboxylic analogs .
- Selectivity in Kinase Inhibition : J46-37’s naphthyl group enhances JNK3 selectivity by occupying a hydrophobic cleft absent in off-target kinases .
- AIE Mechanisms : Substituents like tetraphenylethene (TPE) restrict TICT in aggregates, enhancing emission intensity (quantum yield: 23% for compound 3 vs. 8% for parent) .
Biological Activity
3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its ability to interact with various biological targets. The hydroxymethylene group enhances its interaction capabilities, allowing it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
The biological activity of 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its hydroxymethyl group can interact with active sites of enzymes, leading to inhibition of enzymatic activity.
- Receptor Ligand Activity : It may serve as a ligand for various receptors, influencing signaling pathways within cells.
- DNA Interaction : The quinoxaline core can intercalate with DNA, affecting gene expression and cellular function.
Biological Activities
Research indicates that 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Effects : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.
1. Antimicrobial Activity
A study conducted by Kintos et al. (2022) demonstrated the antimicrobial efficacy of various quinoxaline derivatives, including 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one. The results indicated a significant reduction in bacterial growth in vitro compared to control groups (Table 1).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Test | E. coli | 15 |
| Control | S. aureus | 0 |
| Test | S. aureus | 12 |
2. Anticancer Research
In a study published in Scientific Reports, the compound was tested against various cancer cell lines. The findings indicated that it inhibited cell proliferation significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines (Figure 1).
Cell Proliferation Inhibition
3. Anti-inflammatory Effects
Research by Fousteris et al. (2022) highlighted the anti-inflammatory potential of the compound in mouse models of colitis. Treatment with the compound resulted in reduced inflammation markers compared to untreated controls.
Q & A
Q. What are the common synthetic routes for 3-(Hydroxymethylene)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives?
Methodological Answer:
- Copper-catalyzed synthesis : A general approach involves low copper-catalyst loading (e.g., 1-5 mol%) for chiral derivatives, with reactions conducted at elevated temperatures (e.g., 110°C) in solvents like toluene or THF. This method yields high enantioselectivity for substituted quinoxalinones .
- Alkynylation : Copper-catalyzed aerobic oxidative alkynylation of 3,4-dihydroquinoxalin-2-ones with terminal alkynes under mild conditions (e.g., room temperature, air atmosphere) produces ethynyl-substituted derivatives. Optimization includes varying substituents on the alkyne and quinoxalinone core .
- Mannich reactions : HFIP (hexafluoroisopropanol)-catalyzed Mannich reactions enable divergent synthesis of fluorinated derivatives. Reaction parameters like solvent polarity and temperature control selectivity between monofluoro and difluoro products .
Q. How are spectroscopic techniques like NMR and HRMS utilized to confirm the structure of quinoxalinone derivatives?
Methodological Answer:
- 1H/13C NMR : Chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons) and coupling patterns (e.g., vicinal coupling in dihydroquinoxaline rings) confirm regiochemistry and substituent positions. For example, Z/E isomerism in hydroxymethylene derivatives is discernible via splitting patterns .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ peaks with <2 ppm error). For alkynylated derivatives, isotopic patterns align with halogenated or fluorinated substituents .
- IR : Stretching frequencies (e.g., 1680–1720 cm⁻¹ for carbonyl groups) differentiate ketones from enol tautomers .
Q. What are the key safety considerations when handling quinoxalinone derivatives during synthesis?
Methodological Answer:
- Toxicity : Derivatives may exhibit acute toxicity (oral, dermal, or inhalation hazards). Use fume hoods, gloves, and respirators when handling powders or solvents .
- Hydrazine handling : Reactions involving hydrazine hydrate require strict temperature control (<0°C) to prevent exothermic decomposition. Neutralize waste with dilute acids before disposal .
Advanced Research Questions
Q. What strategies are effective in optimizing copper-catalyzed alkynylation reactions for quinoxalinone derivatives?
Methodological Answer:
- Catalyst loading : Reduced copper loading (e.g., 2 mol% CuI) with ligands like 1,10-phenanthroline enhances turnover while minimizing side reactions (e.g., homocoupling of alkynes) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of quinoxalinones, but may require additives (e.g., K₂CO₃) to scavenge HCl byproducts.
- Substrate scope : Electron-deficient alkynes (e.g., 4-chlorophenylacetylene) yield higher conversions than electron-rich variants. Steric hindrance at the quinoxalinone’s N-4 position can limit reactivity .
Q. How can researchers resolve contradictions in reaction pathways reported in literature, such as rearrangements leading to benzimidazoles vs. benzodiazepines?
Methodological Answer:
- Mechanistic reinvestigation : Re-examining intermediates via LC-MS or in situ NMR can identify divergent pathways. For example, 3-arylacylidene derivatives react with hydrazine to form benzimidazoles, while ethoxycarbonylmethylene analogs may undergo cyclization to benzodiazepines under acidic conditions .
- Control experiments : Isolating and characterizing transient intermediates (e.g., hydrazone adducts) clarifies competing pathways. X-ray crystallography of key intermediates resolves structural ambiguities .
Q. What methodological considerations are critical when employing heterogeneous catalysis in quinoxalinone functionalization?
Methodological Answer:
- Catalyst stability : Amberlyst 15, a solid acid catalyst, tolerates aqueous conditions but may leach protons over multiple cycles. Monitor pH and replace catalysts after 3–5 runs .
- Photocatalysis synergy : Combine heterogeneous catalysts (e.g., TiO₂) with UV/visible light to activate substrates via radical pathways. Optimize light intensity and wavelength to match catalyst bandgap .
- Workup : Extract products with ethyl acetate to separate from aqueous catalyst phases, enabling catalyst reuse without extensive regeneration .
Q. How does the choice of hydrazine derivatives influence the synthesis of benzimidazole compounds from quinoxalinone precursors?
Methodological Answer:
- Substituted hydrazines : Arylhydrazines (e.g., phenylhydrazine) favor cyclocondensation to form 2-arylbenzimidazoles, while alkylhydrazines (e.g., methylhydrazine) may lead to N-alkylated byproducts .
- Reaction conditions : Acidic conditions (e.g., HCl/EtOH) promote hydrazone formation, whereas neutral or basic conditions may shift equilibria toward alternative products like pyrazoles .
Q. What are the challenges in achieving regioselectivity and stereocontrol in quinoxalinone functionalization?
Methodological Answer:
- Regioselectivity : Electrophilic substitution at C-3 vs. C-6 is influenced by directing groups. For example, N-benzyl substituents direct alkynylation to C-3, while electron-withdrawing groups (e.g., NO₂) favor C-6 .
- Stereocontrol : Chiral ligands (e.g., BINAP) in copper catalysis induce enantioselectivity in hydroxymethylene derivatives. Low temperatures (-20°C) stabilize transition states for higher ee values .
Q. How can computational methods enhance the understanding of quinoxalinone reactivity in novel synthetic routes?
Methodological Answer:
- DFT studies : Calculate transition-state energies to predict regioselectivity in alkynylation or Mannich reactions. For example, model HFIP’s role in stabilizing iminium intermediates .
- Molecular docking : Screen quinoxalinone derivatives for biological activity (e.g., enzyme inhibition) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
